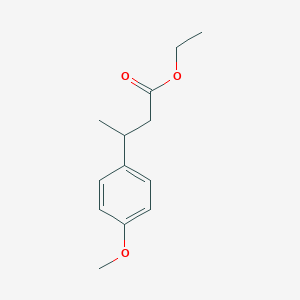

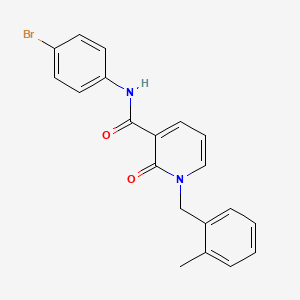

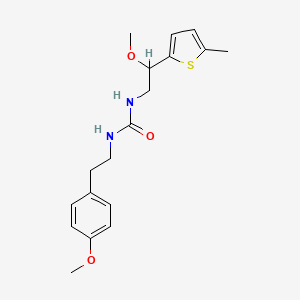

4-(1,3-苯并噻唑-2-基硫代)-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

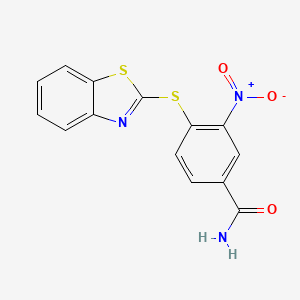

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-(substituted)acetohydrazide were designed and synthesized . Another study reported the synthesis of 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2 H-chromen-4-ol derivatives .科学研究应用

Anticonvulsant Research

Compounds containing the benzothiazole moiety have been investigated for their potential anticonvulsant properties. Specifically, derivatives of 1,3-benzothiazol-2-yl have shown promising results in seizure control. The structural requirements of pharmacophores in these compounds, including 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide , have been synthesized and evaluated for anticonvulsant activity using tests like the 6 Hz psychomotor seizure test . These studies contribute significantly to the development of new antiepileptic drugs with fewer side effects.

Anti-tubercular Activity

Recent advances in medicinal chemistry have highlighted the synthesis of new benzothiazole-based compounds with anti-tubercular properties. The inhibitory concentrations of these newly synthesized molecules have been compared with standard reference drugs, showing better potency against M. tuberculosis . The structure-activity relationships and molecular docking studies of these compounds, including benzothiazole derivatives, are crucial for identifying potent inhibitors with enhanced anti-tubercular activity.

Pharmacokinetic Modeling

The design of benzothiazole derivatives involves computational studies to predict pharmacokinetic properties. This includes assessing the binding properties with molecular targets relevant to diseases such as epilepsy. For instance, compounds similar to 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide have been studied for their interaction with GABA receptors and Na/H exchangers, which are important in understanding drug behavior in the body .

Chemical Synthesis

Benzothiazole derivatives are synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and multicomponent reactions. These synthetic methods are essential for producing compounds with potential applications in pharmaceuticals and research chemicals .

Molecular Docking Studies

Molecular docking is a computational technique used to predict how small molecules, such as drugs or compounds, interact with a target protein. Benzothiazole derivatives are often subjected to docking studies to understand their potential as therapeutic agents, providing insights into the design of new drugs with specific target affinities .

Neurological Disorder Research

The study of benzothiazole derivatives extends to the exploration of treatments for various neurological disorders. By understanding the interaction of these compounds with neural receptors, researchers can develop new therapeutic strategies for conditions like epilepsy and other seizure-related disorders .

Reference Standards for Testing

High-quality reference standards are crucial for accurate pharmaceutical testing. Compounds like 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide serve as reference standards to ensure the reliability and validity of experimental results in drug discovery and development processes .

属性

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S2/c15-13(18)8-5-6-12(10(7-8)17(19)20)22-14-16-9-3-1-2-4-11(9)21-14/h1-7H,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLERKTDWNSIJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)

![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)

![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)